N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N7O and its molecular weight is 303.37. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
The title compound, part of a new series of 4,6-diaminotriazines, exhibits structural uniqueness with its planar conformation facilitating π-conjugation, supported by an extensive network of hydrogen bonds and π–π stacking interactions, contributing to its stability and potential utility in various applications, as demonstrated in the crystallographic study by Liping Lu et al. (2004).
Antimicrobial Activity
A key intermediate compound, closely related to the molecule , was utilized for the synthesis of various heterocycles with demonstrated antimicrobial properties. This includes the development of coumarin, pyridine, pyrrole, and other derivatives, indicating the potential of such compounds in creating effective antimicrobial agents, as explored by S. Bondock et al. (2008).
Neuroprotective Effects
The molecule is structurally related to compounds showing amnesia-reversal activity, highlighting a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides with significant effects on reversing electroconvulsive shock-induced amnesia in mice. These findings suggest potential therapeutic applications in cognitive disorders, as investigated by D. Butler et al. (1984).
Antimycobacterial and Antifungal Activities
Research on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related structures, revealed significant antimicrobial and antimycobacterial actions, providing a basis for the development of new therapeutic agents targeting resistant bacterial and fungal strains. The pharmacological screening highlighted the influence of various substituents on the biological efficacy of these compounds, as detailed by Amit B. Patel et al. (2012).
Biofilm Inhibition and MurB Enzyme Inhibition
Derivatives incorporating a similar structural motif have shown potent biofilm inhibition against various bacterial strains, surpassing standard drugs in efficacy. Moreover, specific derivatives demonstrated significant inhibitory activity against the MurB enzyme, a crucial target in bacterial cell wall synthesis, indicating their potential in addressing bacterial resistance and biofilm-associated infections, as elucidated by Ahmed E. M. Mekky et al. (2020).
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXULQOTWXBBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.